molecular formula C10H16O B072960 3-Thujanone CAS No. 1125-12-8

3-Thujanone

Cat. No. B072960
CAS RN: 1125-12-8
M. Wt: 152.23 g/mol
InChI Key: USMNOWBWPHYOEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Thujanone or closely related compounds, such as α-thujone, involves innovative methods that emphasize stereocontrolled processes. For example, the enantioselective synthesis of α-thujone from commercially available 3-methyl-1-butyne showcases a three-step process. This process includes a Brown crotylation followed by chirality transfer through gold-catalyzed cycloisomerization, highlighting the efficiency and atom economy of the method (Weeks, Williams, & Boyce, 2021).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the properties and reactivity of 3-Thujanone. Advanced techniques, such as X-ray diffraction and NMR spectroscopy, are employed to elucidate the compound's structure. The crystal structure analysis of related compounds often reveals insights into the stereochemistry and molecular conformations that are pivotal for chemical synthesis and application (Zhao-yang, 2012).

Chemical Reactions and Properties

3-Thujanone undergoes various chemical reactions, including cycloisomerizations catalyzed by gold and copper, which serve as a pathway to synthesize thujopsanone-like compounds. These reactions demonstrate the compound's versatility and the potential for generating complex structures from relatively simple precursors (Fehr, Vuagnoux, Buzas, Arpagaus, & Sommer, 2011).

Physical Properties Analysis

The study of 3-Thujanone's physical properties, such as solubility, melting point, and boiling point, is essential for its application in various fields. These properties are influenced by the compound's molecular structure and dictate its behavior in different environments.

Chemical Properties Analysis

The chemical properties of 3-Thujanone, including reactivity with other substances, stability under various conditions, and its role in catalytic reactions, are fundamental aspects of its research. For example, the photoreactivity of 3-thujopsanone, a closely related compound, illustrates the complex behavior of these molecules under light exposure, leading to various photoproducts depending on the solvent used (Brun, Perichet, Meallier, & Pouyet, 1987).

Scientific Research Applications

Genotoxicity Protection and Potential in Chemotherapy

  • Protective Effects Against Genotoxic Damage : 4-Thujanol exhibited protective effects against genotoxic effects induced by chemotherapy drugs like mitomycin C (MMC) and cyclophosphamide (CP) in human lymphocytes. However, it reduced genetic damage induced by CP but not MMC, suggesting selective protective capabilities (Kocaman et al., 2013).

Essential Oil Analysis and Biological Effects

  • Essential Oils in Rumen Fluid : Research on Thuja orientalis, containing α-thujone, analyzed its essential oils in rumen fluid. This study indicates the potential for detailed chemical analysis of toxic plant substances, important for understanding plant-animal interactions and potential toxicities (Chizzola et al., 2004).

Cancer Research and Apoptosis

  • Anti-Cancer Potentials : A thujone-rich fraction of Thuja occidentalis exhibited significant anti-proliferative and apoptosis-inducing properties in malignant melanoma cell lines, suggesting its potential in cancer treatment (Biswas et al., 2011).

Pharmacological Activities

  • Antinociceptive Activity : (-)-3-Isothujone demonstrated significant antinociceptive activity in mice, suggesting its potential use in pain management (Rice & Wilson, 1976).

Metabolic Effects

  • Effects on Glucose Homeostasis : Thujone was found to improve glucose homeostasis in diabetic rats, indicating its potential application in diabetes management (Alkhateeb, 2015).

Safety And Hazards

The use of thujone and thujone-containing plant parts for human consumption is currently regulated by the European Parliament and Council and the European Medicines Agency . Ingestion may cause convulsions .

Future Directions

Further systematic studies from the plant biological, toxicological, and pharmacokinetic points of view would be necessary to optimize the safe use of thujone-containing preparations .

properties

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMNOWBWPHYOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859476
Record name 3-Thujanone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

200.00 to 201.00 °C. @ 760.00 mm Hg
Record name 3-Thujanone
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Product Name

3-Thujanone

CAS RN

1125-12-8, 546-80-5
Record name 3-Thujanone
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Record name beta-Thujone
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Record name 3-Thujanone
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Record name Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-
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Record name 3-Thujanone
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Record name 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one
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Record name 3-Thujanone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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